molecular formula C14H19FN2O B5581510 1-(2-fluorobenzoyl)-4-isopropylpiperazine

1-(2-fluorobenzoyl)-4-isopropylpiperazine

Cat. No.: B5581510
M. Wt: 250.31 g/mol
InChI Key: GDPZQZHHLLBXQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzoyl)-4-isopropylpiperazine is a useful research compound. Its molecular formula is C14H19FN2O and its molecular weight is 250.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 250.14814140 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Chemical Interactions

1-(2-fluorobenzoyl)-4-isopropylpiperazine, due to its structural similarity with piperazine derivatives, plays a crucial role in the study of chemical interactions and molecular structures. For instance, X-ray diffraction, NMR, and DFT studies of piperazine complexes, such as the interaction between 1,4-dimethylpiperazine mono-betaine and p-hydroxybenzoic acid, reveal intricate details about hydrogen bonding and molecular conformations. These studies are foundational in understanding the chemical behavior and potential applications of compounds like this compound in various fields, including pharmaceuticals and materials science (Dega‐Szafran, Katrusiak, & Szafran, 2006).

Pharmaceutical Research and Development

In pharmaceutical research, piperazine derivatives are extensively studied for their therapeutic potential. For example, the synthesis and evaluation of 4-acyl-1-(4-aminoalkoxyphenyl)-2-ketopiperazines as non-brain-penetrant histamine H3 receptor antagonists highlight the adaptability of piperazine compounds in developing new medications with specific target receptor activity and minimal side effects. This research area provides insights into designing drugs with improved efficacy and safety profiles for treating various conditions, including allergies and central nervous system disorders (Procopiou et al., 2007).

Novel Synthesis Methods

Advancements in the synthesis of piperazine derivatives, such as the development of new protocols for creating 2,5-diketopiperazine derivatives using convertible isocyanides, demonstrate the ongoing innovation in chemical synthesis techniques. These methods enable the production of complex organic molecules with potential applications in drug development and other areas of chemical research. The ability to efficiently synthesize such compounds is crucial for exploring their full potential in various scientific and industrial applications (Ji, Yi, & Cai, 2014).

Fluorescent Probes and Sensors

Piperazine derivatives are also instrumental in developing fluorescent probes for biological and chemical sensing. Research on benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic acid-based sensors showcases the potential of piperazine-related compounds in creating sensitive and selective probes for detecting ions like Fe3+ and changes in pH levels. These applications are particularly relevant in environmental monitoring, biomedical diagnostics, and research, offering tools for precise and real-time analysis of various biological and chemical processes (Zhao et al., 2016).

Antimicrobial and Antitumor Agents

Explorations into the antimicrobial and antitumor properties of piperazine derivatives, including the development of novel compounds with significant activity against specific pathogens or cancer cells, are a testament to their potential in creating new therapies. The synthesis and antimicrobial activity evaluation of compounds like eperezolid-like molecules against Mycobacterium smegmatis highlight the versatility of piperazine derivatives in addressing challenging medical issues such as antibiotic resistance and the need for effective cancer treatments (Yolal et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it were to be used as a drug, the mechanism of action would depend on the biological target of the compound .

Safety and Hazards

As with any chemical compound, handling “1-(2-fluorobenzoyl)-4-isopropylpiperazine” would require appropriate safety measures. For instance, 2-fluorobenzoyl chloride is known to cause severe skin burns and eye damage .

Properties

IUPAC Name

(2-fluorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-11(2)16-7-9-17(10-8-16)14(18)12-5-3-4-6-13(12)15/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPZQZHHLLBXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.